molecular formula C14H12BrNO4S B6091467 (N-phenyl-4-bromobenzenesulfonamido)acetic acid

(N-phenyl-4-bromobenzenesulfonamido)acetic acid

Cat. No.: B6091467
M. Wt: 370.22 g/mol
InChI Key: BMUZQUMOUUNMSO-UHFFFAOYSA-N
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Description

(N-phenyl-4-bromobenzenesulfonamido)acetic acid is a complex organic compound that features a sulfonamide group, a bromine atom, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-phenyl-4-bromobenzenesulfonamido)acetic acid typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with aniline to form N-phenyl-4-bromobenzenesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(N-phenyl-4-bromobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as phenylamines and sulfonic acids .

Scientific Research Applications

Chemistry

In chemistry, (N-phenyl-4-bromobenzenesulfonamido)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines and bacterial strains .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (N-phenyl-4-bromobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial growth. In anticancer applications, it interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzenesulfonamidoacetic acid
  • 4-bromobenzenesulfonamidoacetic acid
  • N-phenyl-4-chlorobenzenesulfonamidoacetic acid

Uniqueness

(N-phenyl-4-bromobenzenesulfonamido)acetic acid is unique due to the presence of both a bromine atom and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions, while the sulfonamide group contributes to its biological activity .

Properties

IUPAC Name

2-(N-(4-bromophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUZQUMOUUNMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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